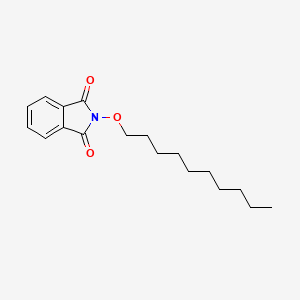
4-Aminochroman-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminochroman-7-ol is a heterocyclic organic compound that belongs to the class of chromans Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry The structure of this compound consists of a chroman ring with an amino group at the 4-position and a hydroxyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochroman-7-ol can be achieved through several methods. One common approach involves the reduction of 4-chromanone oximes using reducing agents such as Raney-Ni/H₂. This method selectively produces 4-aminochromans . Another method involves the use of 2-chloromethyloxirane (epichlorohydrin) as a starting compound, followed by kinetic resolution and subsequent reactions to yield non-racemic 4-aminochroman-3-ols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common in industrial settings to produce enantiomerically pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminochroman-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group at the 4-position can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromans, chromanones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Aminochroman-7-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Aminochroman-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to estrogen receptors, particularly estrogen receptor β (ERβ), and modulate their activity . This interaction can lead to various cellular responses, including changes in gene expression and cell signaling pathways. Additionally, the compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Aminochroman-7-ol can be compared with other similar compounds, such as:
4-Aminochroman-3-ol: This compound has a similar structure but with the amino group at the 3-position.
4-Aminothiochroman: This compound contains a sulfur atom in place of the oxygen in the chroman ring.
Chroman-4-one: This compound lacks the amino and hydroxyl groups and is used as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-amino-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C9H11NO2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-2,5,8,11H,3-4,10H2 |
InChI-Schlüssel |
LZYJSJPHMWLNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)


![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)

![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)




